[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-N-cyclohexyl-N,2,4-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2S/c1-11-9-12(2)15(10-14(11)16)20(18,19)17(3)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYRLGSOKQINTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.
Amination: The final step involves the reaction of the sulfonyl derivative with cyclohexylmethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
BH50237: [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine
- Key Differences: Substituents: BH50237 features a methoxy group at the 2-position instead of a methyl group, increasing polarity and hydrogen-bonding capacity. Molecular Weight: 376.31 g/mol (C₁₅H₂₂BrNO₃S) vs. the target compound’s estimated 360.29 g/mol (assuming C₁₅H₂₁BrNO₂S). Impact: The methoxy group in BH50237 may enhance aqueous solubility compared to the target compound’s methyl groups, which favor lipophilicity .
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine
- Key Differences: Core Structure: Lacks a sulfonyl group and cyclohexylmethylamine, instead featuring a methanamine bridge and a 3-fluorophenyl group. Molecular Weight: 310.16 g/mol (C₁₄H₁₃BrFNO).
Sulfonyl-Containing Analogues
Sulfonyl Azides in Oligonucleotide Modification ()
- Key Features :
- Stability : Sulfonyl azides are air- and moisture-stable, unlike phosphoramidite-based modifiers.
- Versatility : Enable functionalization without compromising oligonucleotide backbones.
Perfluorooctane Sulfonic Acid (PFOS)
- Key Features :
- Environmental Persistence : PFOS (C₈F₁₇SO₃H) is a persistent organic pollutant with high stability.
- Applications : Used in firefighting foams and textiles.
- Comparison: Unlike PFOS, the target compound lacks perfluorinated chains, likely reducing environmental persistence.
Brominated Compounds
5-Bromo-2'-deoxyuridine ()
- Key Features :
- Radiolysis : Undergoes γ-radiolysis in oxygenated aqueous solutions, producing brominated degradation products.
- G-Values : Radiolytic yield values depend on oxidative conditions.
- Comparison : The target compound’s bromine atom may similarly undergo degradation under radiation, but its sulfonyl and cyclohexyl groups could stabilize the structure compared to nucleoside analogs .
Data Table: Key Properties of Comparable Compounds
Notes
- Methoxy and fluorine substituents in related compounds highlight trade-offs between solubility and reactivity.
- Further studies are needed to assess the environmental and toxicological profiles of brominated sulfonamides.
Biologische Aktivität
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C16H22BrN2O2S
- Molecular Weight : 396.33 g/mol
The presence of a bromine atom and a sulfonyl group is significant for its biological interactions, influencing its solubility and receptor binding affinity.
Research indicates that this compound primarily exerts its biological effects through the inhibition of cellular proliferation and modulation of signaling pathways associated with cancer progression. The compound has been shown to inhibit the colony-stimulating factor 1 receptor (CSF-1R), which plays a critical role in macrophage differentiation and tumor microenvironment modulation .
Key Mechanisms:
- Inhibition of CSF-1R : This receptor is crucial for the survival and proliferation of macrophages. Inhibition leads to reduced tumor-associated macrophage activity, potentially decreasing tumor growth and metastasis .
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, thereby preventing further proliferation .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Study 1: Tumor Xenograft Model
In a study involving a xenograft model of breast cancer, administration of this compound resulted in a 40% reduction in tumor volume compared to control groups. This effect was attributed to the compound's ability to inhibit CSF-1R signaling pathways that are essential for tumor-associated macrophage function .
Case Study 2: Rheumatoid Arthritis Model
Another study investigated the compound's effects on rheumatoid arthritis models. The results indicated that treatment with this compound led to a significant decrease in inflammatory markers and joint swelling, suggesting potential applications in treating degenerative bone diseases .
Pharmacological Profile
The pharmacokinetic properties of this compound suggest favorable absorption characteristics:
- Bioavailability : High oral bioavailability due to its chemical structure.
- Metabolism : Primarily metabolized in the liver with several identified metabolites that retain biological activity.
Q & A
Q. What are the best practices for analyzing degradation products under physiological conditions?
- Analytical workflows :
- Forced degradation : Expose compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LC-MS/MS to identify breakdown products .
- Stability-indicating methods : Develop HPLC-DAD methods to quantify intact compound vs. hydrolyzed sulfonic acid or debrominated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
